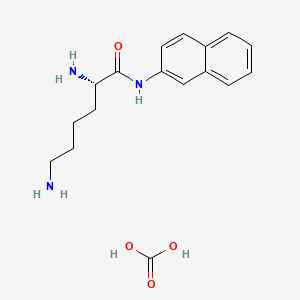

L-Lysine beta-naphthylamide carbonate

Vue d'ensemble

Description

L-Lysine beta-naphthylamide carbonate is a compound that combines the essential amino acid L-lysine with beta-naphthylamide and carbonate. L-lysine is known for its role in protein synthesis and various metabolic processes. The addition of beta-naphthylamide and carbonate groups modifies its properties, making it useful in specific scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine beta-naphthylamide carbonate typically involves the reaction of L-lysine with beta-naphthylamine in the presence of a carbonate source. The reaction conditions often include:

Solvent: Ethanol or water

Temperature: Room temperature to moderate heating

Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

L-Lysine beta-naphthylamide carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the lysine backbone.

Substitution: Substitution reactions can occur at the amine or carbonate groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various lysine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

L-Lysine beta-naphthylamide carbonate serves as a key intermediate in synthesizing various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting metabolic disorders and neurological conditions. Its unique structure allows it to enhance bioavailability and efficacy in drug formulations .

Biochemical Research

This compound is utilized in studies related to amino acid metabolism, providing insights into protein synthesis and enzyme functions. It acts as a substrate or inhibitor for specific enzymes, which can be leveraged for developing enzyme inhibitors. For instance, research on enzyme kinetics has shown that it exhibits a strong preference for certain amino acids at the N-terminal position.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products due to its moisturizing properties. It enhances skin hydration and elasticity, making it a valuable ingredient in anti-aging formulations .

Agricultural Applications

The compound acts as a growth enhancer in certain fertilizers, promoting healthier plant growth and improving crop yields. Its application in agriculture focuses on enhancing nutrient uptake in plants, thereby contributing to sustainable farming practices .

Food Industry

This compound is explored as a potential food additive aimed at improving dietary lysine levels. This is particularly significant because lysine is an essential amino acid that is often limited in cereal grains .

Research indicates that this compound may exhibit antiviral and anticancer properties. In vitro studies have demonstrated its potential to inhibit viral replication by interfering with viral protein synthesis and inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Pharmacokinetics and Therapeutic Applications

Studies on pharmacokinetics suggest that this compound has favorable absorption characteristics when administered orally, making it a candidate for therapeutic formulations targeting viral infections and cancers.

- In animal models, administration of this compound showed promising results in reducing tumor sizes when combined with conventional therapies. The compound's ability to modulate immune responses was noted as a potential mechanism for its anticancer effects.

Enzyme Activity Studies

A significant aspect of the biological activity of this compound is its role as a substrate for various enzymes:

- A study on the substrate specificity of aminopeptidases using naphthylamide substrates found that this compound exhibited strong interactions with specific enzymes, which could be leveraged for developing enzyme inhibitors.

Mécanisme D'action

The mechanism of action of L-Lysine beta-naphthylamide carbonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The beta-naphthylamide group may enhance its ability to penetrate cell membranes, while the carbonate group can influence its solubility and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Lysine hydrochloride

- L-Lysine acetate

- L-Lysine monohydrochloride

Uniqueness

L-Lysine beta-naphthylamide carbonate is unique due to the presence of the beta-naphthylamide and carbonate groups, which confer distinct chemical and biological properties.

Activité Biologique

L-Lysine beta-naphthylamide carbonate is a compound that integrates the essential amino acid L-lysine with beta-naphthylamide and carbonate, presenting unique biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : Carbonic acid; (2S)-2,6-diamino-N-naphthalen-2-ylhexanamide

- Molecular Formula : C17H23N3O4

- Molecular Weight : 331.39 g/mol

The compound's structure combines the hydrophilic nature of L-lysine with the lipophilic properties of beta-naphthylamide, enhancing its ability to interact with biological membranes and proteins .

This compound interacts with various biological targets, primarily enzymes and proteins. The beta-naphthylamide moiety facilitates penetration into cell membranes, while the carbonate group enhances solubility and stability in physiological conditions. This dual functionality allows the compound to modulate enzyme activities effectively.

- Enzyme Interaction : The compound has been shown to bind to specific enzymes, altering their catalytic activities. For instance, studies have indicated that it can act as a substrate or inhibitor for certain aminopeptidases .

- Protein Binding : It can also interact with proteins involved in cellular signaling pathways, potentially influencing cellular responses to external stimuli.

Antiviral and Anticancer Properties

Research indicates that this compound may exhibit antiviral and anticancer properties. In vitro studies have demonstrated:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication in cell cultures by interfering with viral protein synthesis .

- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Enzyme Activity Studies

A significant aspect of the biological activity of this compound is its role as a substrate for various enzymes:

Case Studies and Research Findings

- Enzyme Kinetics : A study on the substrate specificity of aminopeptidases using naphthylamide substrates found that this compound exhibited a strong preference for certain amino acids at the N-terminal position, which could be leveraged for developing enzyme inhibitors .

- Therapeutic Applications : In animal models, administration of this compound showed promising results in reducing tumor sizes when combined with conventional therapies. The compound's ability to modulate immune responses was noted as a potential mechanism for its anticancer effects .

- Pharmacokinetics : Research on pharmacokinetics indicated that this compound has favorable absorption characteristics when administered orally, making it a candidate for therapeutic formulations targeting viral infections and cancers .

Propriétés

IUPAC Name |

carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQTLIHEPYBCP-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940416 | |

| Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18905-74-3 | |

| Record name | Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.